

28-Deoxonimbolide: A Technical Guide to its Antineoplastic Potential

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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B237985

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Introduction

28-Deoxonimbolide, a naturally occurring limonoid derived from the neem tree (*Azadirachta indica*), has emerged as a compound of significant interest in oncology research.^{[1][2]} Structurally similar to the more extensively studied nimbolide, **28-deoxonimbolide** exhibits potent cytotoxic and pro-apoptotic activities against various cancer cell lines.^{[3][4]} This technical guide provides a comprehensive overview of the current understanding of **28-deoxonimbolide** as an antineoplastic agent, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Chemical and Physical Properties

Property	Value	Source
Chemical Formula	C27H32O6	^{[2][5]}
Molecular Weight	452.50 g/mol	^{[2][5]}
CAS Number	126005-94-5	^{[1][2]}
Class	Limonoid (Tetranortriterpenoid)	^[2]
Source	Seeds of <i>Azadirachta indica</i>	^{[1][2]}

Antineoplastic Activity: In Vitro Studies

28-Deoxonimbolide has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell Line	Cancer Type	IC50 (μM)	Reference
HL-60	Leukemia	2.7	[3]

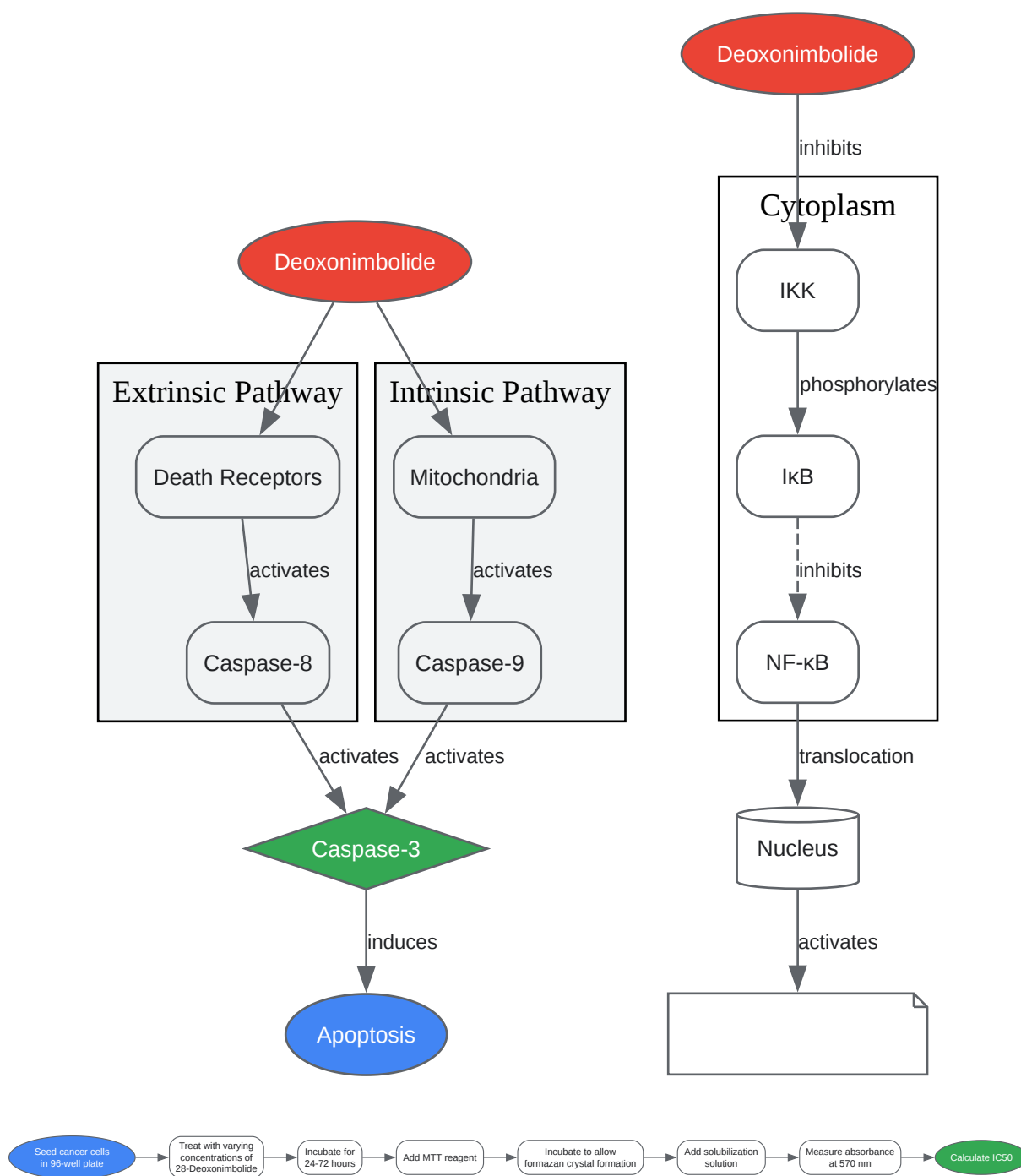
Further research is required to establish a comprehensive profile of **28-Deoxonimbolide's** activity across a wider range of cancer cell lines.

Mechanism of Action

Current evidence suggests that **28-deoxonimbolide** exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and potentially modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

28-Deoxonimbolide is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3] Studies have shown that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This dual-pathway activation leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), ultimately resulting in the dismantling of the cancer cell.[3]



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